molecular formula C8H7Cl3 B14747281 alpha,alpha,alpha-Trichloro-o-xylene CAS No. 3335-33-9

alpha,alpha,alpha-Trichloro-o-xylene

Cat. No.: B14747281
CAS No.: 3335-33-9
M. Wt: 209.5 g/mol
InChI Key: CBXDCGQZMAUIHD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha,alpha-Trichloro-o-xylene typically involves the chlorination of o-xylene. This process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions . The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and efficiency. The process involves continuous chlorination in a reactor with efficient mixing and temperature control. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), ammonia (NH3), or thiols (R-SH) under basic conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst such as palladium on carbon (Pd/C).

Major Products Formed:

    Substitution: Formation of hydroxyl, amino, or thiol derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

    Reduction: Formation of partially or fully dechlorinated xylene derivatives.

Scientific Research Applications

Chemistry: alpha,alpha,alpha-Trichloro-o-xylene is used as an intermediate in organic synthesis for the preparation of various chemical compounds. It is also employed in the study of reaction mechanisms and kinetics .

Biology and Medicine: In biological research, this compound is used as a model compound to study the effects of chlorinated aromatic compounds on biological systems. It is also investigated for its potential use in drug development and as a precursor for biologically active molecules .

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, agrochemicals, and pharmaceuticals. It is also utilized in the production of polymers and resins .

Comparison with Similar Compounds

  • alpha,alpha,alpha’-Trichloro-o-xylene
  • alpha,alpha,alpha’,alpha’-Tetrachloro-o-xylene
  • alpha,alpha’-Dichloro-p-xylene

Comparison:

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in various synthetic processes and a subject of scientific research.

Properties

IUPAC Name

1-methyl-2-(trichloromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3/c1-6-4-2-3-5-7(6)8(9,10)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXDCGQZMAUIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30186967
Record name alpha,alpha,alpha-Trichloro-o-xylene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3335-33-9
Record name 1-Methyl-2-(trichloromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3335-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha,alpha,alpha-Trichloro-o-xylene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha,alpha,alpha-Trichloro-o-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α,α-trichloro-o-xylene
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